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In the intricate landscape of cellular physiology, the precise measurement of intracellular ion

concentrations is paramount to understanding a myriad of biological processes, from neuronal

excitability to cellular homeostasis and disease progression. Among these, the dynamics of

intracellular sodium ([Na⁺]i) have garnered significant attention, playing a crucial role in cellular

energetics, signal transduction, and membrane potential regulation. The advent of fluorescent

probes has revolutionized our ability to visualize and quantify these dynamic changes in living

cells with high spatial and temporal resolution.

This guide provides a comprehensive comparison of the most widely used fluorescent probes

for intracellular sodium imaging, offering insights into their performance characteristics,

practical advantages and disadvantages, and detailed experimental protocols. This document

is intended for researchers, scientists, and drug development professionals seeking to

implement robust and reliable methods for monitoring [Na⁺]i.
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The selection of an appropriate fluorescent sodium indicator is contingent upon the specific

experimental requirements, including the imaging modality, the desired sensitivity, and the

biological system under investigation. The most prominent probes in current use fall into two

main categories: ratiometric and non-ratiometric indicators.
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Probe
Excitation
(nm)

Emission
(nm)

Dissociatio
n Constant
(Kd) for Na⁺

Key
Advantages

Key
Disadvanta
ges

SBFI

~340 (Na⁺-

bound) / ~380

(Na⁺-free)

~505
~7.4-20

mM[1]

Ratiometric

measurement

minimizes

artifacts from

dye

concentration

,

photobleachi

ng, and cell

volume

changes.[1]

[2][3]

UV excitation

can induce

phototoxicity

and cellular

autofluoresce

nce.[1] Lower

quantum

yield and

brightness

compared to

newer

probes.[1]

Sodium

Green
~488 ~540 ~6-21 mM[4]

Excitable with

common 488

nm laser

lines,

avoiding UV

damage.[4]

Higher

quantum

yield (0.2)

and greater

selectivity for

Na⁺ over K⁺

(~41-fold)

compared to

SBFI.[4][5]

Non-

ratiometric,

making

measurement

s susceptible

to variations

in dye loading

and cell

thickness.

CoroNa

Green

~492 ~516 ~80 mM[6][7] Suitable for

confocal

microscopy

with argon

lasers.[8]

Responds to

Non-

ratiometric.

Prone to

transmembra

ne leakage.

[8][9] Lower
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a broader

range of Na⁺

concentration

s due to its

higher Kd.[6]

sensitivity to

small Na⁺

changes

compared to

SBFI.[8][9]

ANG-2 (ING-

2)
~525 ~545

~20-39 mM[1]

[10][11]

High

brightness

and improved

cellular

loading and

retention.[1]

[10] Visible

light

excitation

minimizes

phototoxicity.

[1] Suitable

for high-

throughput

screening.

[10]

Non-

ratiometric.

Fluorescence

can be

affected by

ionophores

used for

calibration.

[12][13]

Delving Deeper: Causality Behind Probe Selection
The choice between a ratiometric probe like SBFI and the non-ratiometric, visible light-excitable

probes hinges on a trade-off between quantitative accuracy and experimental convenience.

SBFI (Sodium-binding Benzofuran Isophthalate), as a ratiometric indicator, offers an inherent

advantage for quantitative measurements. By taking the ratio of fluorescence intensities at two

different excitation wavelengths, one can effectively normalize for variations in dye

concentration, path length, and photobleaching.[2][3] This makes SBFI a robust choice for

experiments demanding precise quantification of absolute [Na⁺]i. However, its reliance on UV

excitation is a significant drawback, as UV light can be phototoxic to cells and can excite

endogenous fluorophores, leading to background noise.[1]
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The advent of visible light-excitable probes like Sodium Green, CoroNa Green, and ANG-2

(Asante Natrium Green-2, also marketed as ION Natrium Green-2 or ING-2) addressed the

issue of phototoxicity. These probes can be excited by standard laser lines (e.g., 488 nm),

making them compatible with a wider range of fluorescence microscopes and reducing the risk

of cell damage.[1][4]

Sodium Green emerged as a valuable alternative to SBFI, offering a higher quantum yield

and better selectivity for Na⁺ over K⁺.[4][5]

CoroNa Green is noted for its higher dissociation constant (Kd), making it suitable for

measuring larger changes in [Na⁺]i.[6] However, it is known to exhibit significant leakage

from cells, which can complicate long-term imaging experiments.[8][9]

ANG-2 represents a newer generation of sodium indicators, lauded for its superior

brightness, and improved cell loading and retention compared to its predecessors.[1][10] Its

favorable spectral properties make it an excellent candidate for high-throughput screening

applications.[10]

The primary limitation of these non-ratiometric probes is their sensitivity to factors that can alter

the intracellular dye concentration. Therefore, meticulous experimental technique and careful

controls are essential for obtaining reliable data.

Experimental Workflow: From Probe Loading to
Quantitative Imaging
The following sections provide detailed protocols for the use of fluorescent sodium probes,

emphasizing the rationale behind each step to ensure experimental success.

Part 1: Probe Loading into Adherent Cells
The most common method for introducing sodium indicators into cells is through the use of

their acetoxymethyl (AM) ester forms. The lipophilic AM groups render the probe membrane-

permeant, allowing it to passively diffuse across the cell membrane. Once inside the cell,

ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-

impermeant, active form of the dye in the cytosol.
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Probe Preparation Cell Loading

Imaging

Prepare 1 mM stock solution of
AM ester in anhydrous DMSO

Mix with equal volume of 20% (w/v)
Pluronic F-127 in DMSO

Enhances solubility

Add loading solution (e.g., 5-10 µM AM ester,
0.02% Pluronic F-127)

Dilute in serum-free medium

Culture cells to 80-100% confluence

Wash cells with serum-free medium

Incubate for 40-90 minutes
at room temperature or 37°C

Wash cells to remove excess dye

Acquire baseline fluorescence

Apply experimental stimulus

Record fluorescence changes

Click to download full resolution via product page

Caption: Workflow for loading AM ester-based fluorescent sodium probes into adherent cells.
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Detailed Protocol for Probe Loading:

Prepare Stock Solutions:

Prepare a 1 mM stock solution of the AM ester of your chosen probe in high-quality,

anhydrous dimethyl sulfoxide (DMSO).

To aid in the dispersion of the lipophilic AM ester in aqueous loading media, it is highly

recommended to use a non-ionic surfactant such as Pluronic® F-127. Prepare a 20%

(w/v) stock solution of Pluronic® F-127 in DMSO. Before preparing the final loading

solution, mix the AM ester stock solution with an equal volume of the Pluronic® F-127

stock. This pre-mixing step is crucial for preventing the dye from precipitating out of

solution.

Cell Preparation:

Culture your cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes or

coverslips) to a confluence of 80-100%.

Gently wash the cells twice with a serum-free physiological saline solution, such as Hank's

Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.3). Serum can contain

esterases that may hydrolyze the AM ester extracellularly.

Loading the Probe:

Prepare the final loading solution by diluting the AM ester/Pluronic F-127 mixture into the

serum-free medium to a final probe concentration typically in the range of 5-10 µM. The

optimal concentration should be determined empirically for your specific cell type and

experimental conditions. The final concentration of Pluronic® F-127 will be approximately

0.02%.

For some cell types, the addition of an anion transport inhibitor like probenecid (at a final

concentration of ~1-2.5 mM) to the loading and imaging buffers can improve intracellular

dye retention by preventing its extrusion via organic anion transporters.[14][15][16]

Incubate the cells in the loading solution for 40 to 90 minutes. The optimal loading time

and temperature (room temperature or 37°C) will vary depending on the cell type and
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should be optimized to achieve adequate signal with minimal cytotoxicity.

Post-Loading Wash:

After incubation, wash the cells twice with the physiological saline solution to remove any

extracellular dye.

The cells are now loaded with the fluorescent sodium indicator and ready for imaging.

Part 2: In Situ Calibration of Intracellular Sodium Probes
To convert the measured fluorescence signals into actual intracellular sodium concentrations,

an in situ calibration is essential. This is because the spectral properties of the dye, particularly

its dissociation constant (Kd), can be influenced by the intracellular environment.[5] The most

common method for in situ calibration involves the use of ionophores, which are lipid-soluble

molecules that facilitate the transport of ions across cell membranes, thereby equilibrating the

intracellular and extracellular ion concentrations.
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Cell Preparation

Calibration Procedure

Data Analysis

Load cells with Na⁺ probe
(as per Part 1)

Sequentially perfuse cells with
calibration buffers

Prepare a series of calibration buffers
with varying [Na⁺]

Add ionophores (e.g., gramicidin and monensin)
to calibration buffers

Record fluorescence at each [Na⁺]

Plot fluorescence (or ratio) vs. [Na⁺]

Fit data to a suitable equation
(e.g., Hill or hyperbolic)

Determine Kd and working range

Click to download full resolution via product page

Caption: General workflow for the in situ calibration of intracellular sodium probes.

Detailed Protocol for In Situ Calibration:
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Prepare Calibration Buffers:

Prepare a series of calibration buffers with varying known concentrations of Na⁺ (e.g., 0,

10, 20, 50, 100, 150 mM).

To maintain a constant ionic strength across all calibration solutions, it is crucial to

substitute Na⁺ with an ion that does not interfere with the fluorescence of the probe, such

as K⁺ or choline. For example, a mixture of Na⁺ gluconate and K⁺ gluconate can be used

to achieve a constant total concentration of [Na⁺] + [K⁺] = 140 mM.[6]

Incorporate Ionophores:

To each calibration buffer, add a combination of ionophores to equilibrate the intracellular

and extracellular Na⁺ concentrations. A common combination is gramicidin (~10 µM) and

monensin (~10 µM).[6] Gramicidin forms channels that are permeable to monovalent

cations like Na⁺ and K⁺, while monensin is a Na⁺/H⁺ antiporter. It is important to note that

some studies have reported that gramicidin can affect the fluorescence of ANG-2 in cells,

so careful validation is necessary.[12][13]

Perform the Calibration:

After loading the cells with the sodium probe as described in Part 1, sequentially perfuse

the cells with the different calibration buffers, starting from the lowest Na⁺ concentration

and proceeding to the highest.

Allow sufficient time for the intracellular and extracellular Na⁺ concentrations to equilibrate

at each step before recording the fluorescence intensity (for non-ratiometric probes) or the

fluorescence ratio (for SBFI).

Data Analysis:

For each cell or region of interest, plot the measured fluorescence intensity or ratio against

the corresponding Na⁺ concentration of the calibration buffer.

Fit the resulting data to a suitable equation, such as the Hill equation or a three-parameter

hyperbolic equation, to determine the apparent dissociation constant (Kd) of the probe in

your specific cellular environment.[17][18] This calibration curve can then be used to

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5045488/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045488/
https://www.biorxiv.org/content/10.1101/713792v1
https://www.cellphysiolbiochem.com/Articles/000239/PDF/000239.pdf
https://journals.physiology.org/doi/full/10.1152/ajpcell.2001.280.6.C1623
https://pubmed.ncbi.nlm.nih.gov/11350758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15285129?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


convert the fluorescence signals from your experimental manipulations into quantitative

[Na⁺]i values.

Conclusion: A Scientifically Grounded Approach to
Intracellular Sodium Imaging
The selection and application of fluorescent probes for intracellular sodium imaging require a

deep understanding of their individual characteristics and the underlying principles of

fluorescence microscopy. While the ratiometric nature of SBFI provides a robust method for

quantitative measurements, the practical advantages of visible light-excitable probes like ANG-

2, particularly in terms of reduced phototoxicity and compatibility with common imaging

systems, have made them increasingly popular.

Regardless of the chosen probe, adherence to meticulous experimental protocols, including

proper cell loading and, most importantly, in situ calibration, is paramount for obtaining reliable

and reproducible data. By carefully considering the trade-offs between different probes and

implementing a scientifically rigorous experimental design, researchers can confidently unravel

the complex roles of intracellular sodium in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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